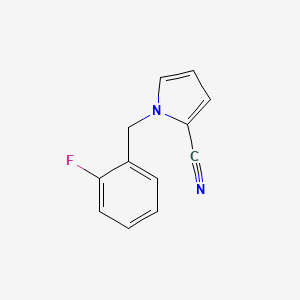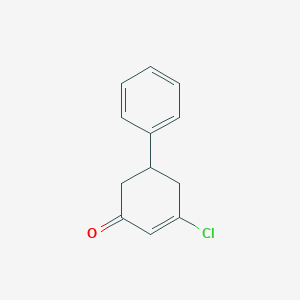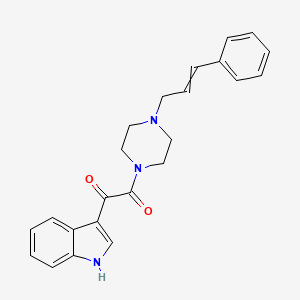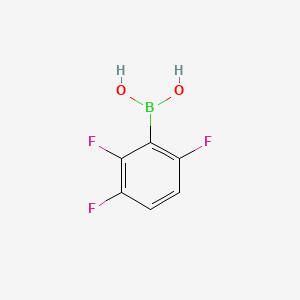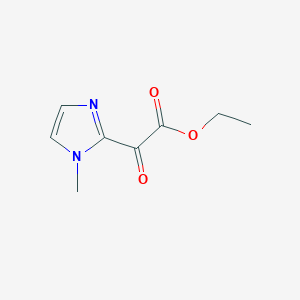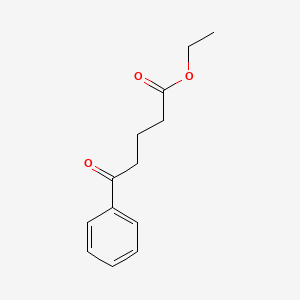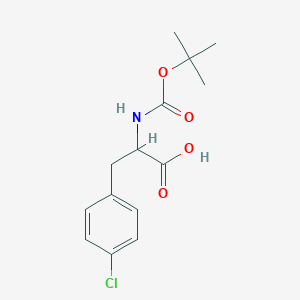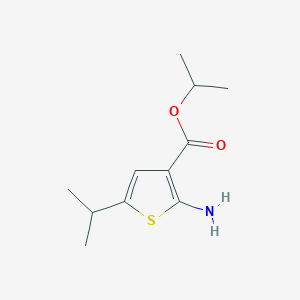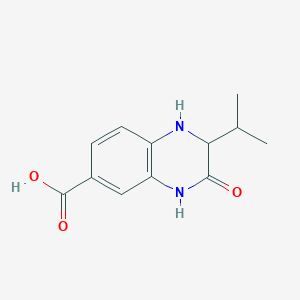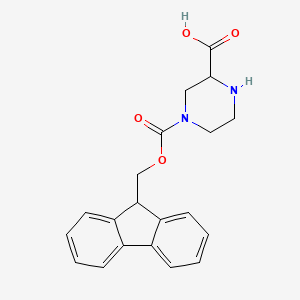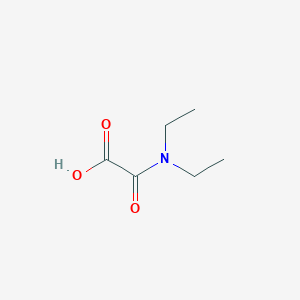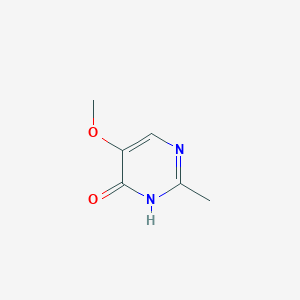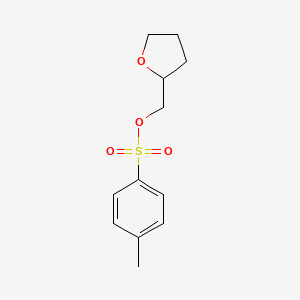
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
Overview
Description
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate is a compound that can be associated with tetrahydrofuran (THF) derivatives. THF is a heterocyclic compound with a five-membered ring composed of four carbon atoms and one oxygen atom. The compound likely contains a tetrahydrofuran moiety linked to a methyl group which is further connected to a 4-methylbenzenesulfonate group. This structure suggests potential applications in organic synthesis due to the presence of the reactive THF ring and the sulfonate ester functionality.
Synthesis Analysis
The synthesis of related THF compounds has been explored in various studies. For instance, 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources and is used as an alternative solvent in organic chemistry due to its favorable properties and stability . Although the synthesis of (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate is not explicitly described, the methodologies used for synthesizing similar compounds could potentially be adapted. For example, electrochemical aryl radical generation and cyclization techniques have been employed to synthesize 2,3-dihydrobenzofuran-3-ylacetic acids, which could provide insights into the synthesis of THF-based compounds .
Molecular Structure Analysis
The molecular structure of (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate would include a THF ring, which is known for its reactivity and ability to participate in various chemical reactions. The sulfonate ester group attached to the THF ring would make the compound a good leaving group in nucleophilic substitution reactions, potentially increasing its utility in organic synthesis.
Chemical Reactions Analysis
The reactivity of THF derivatives has been studied extensively. For example, the reaction of tetrahydrofuran with N, N-dibromobenzenesulfonamide has been investigated, revealing a mechanism involving the formation of an oxonium ion intermediate . This suggests that (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate could also undergo reactions that proceed through similar intermediates, leading to various organic transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate are not detailed in the provided papers, related compounds such as 2-MeTHF have been characterized. 2-MeTHF exhibits low miscibility with water, a high boiling point, and remarkable stability, which are desirable properties for a solvent in organic synthesis . These properties could be indicative of the behavior of (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate in various chemical environments, although direct studies on this compound would be necessary to confirm its properties.
Scientific Research Applications
Solid-State Oxidation Studies
Research has shown that solid-state oxidation processes involving related sulfonate compounds can lead to the formation of new organic acid-base complexes. This illustrates the compound's potential application in the development of new materials and chemical synthesis pathways. One study demonstrated the solid-state oxidation of 1,1,3,3-tetramethylguanidinium 4-methylbenzenesulfinate to its sulfonate counterpart, highlighting the structural transformations and chemical reactivity under specific conditions (Åsmund Kaupang et al., 2013).
Pharmaceutical Applications
In the realm of pharmaceuticals, compounds containing tetrahydrofuran and sulfonate moieties have been explored for their potential as drug candidates. For instance, a multifunctional drug candidate exhibiting potent binding affinities to serotonin and dopamine receptors was developed, showcasing the therapeutic potential of such compounds in treating neuropsychiatric and neurological disorders (Peng Li et al., 2014).
Material Science and Chemistry
Tetrahydrofuran derivatives are of interest in material science for their binding and reaction properties. A study involving the synthesis and structural analysis of tetra-p-tolylantimony 4-methylbenzenesulfonate provided insights into the coordination chemistry and potential applications of such compounds in material science and catalysis (V. Sharutin et al., 2003).
Antioxidant and Corrosion Inhibitors
Sulfonate compounds have been evaluated for their antioxidant properties and as corrosion inhibitors, indicating their potential application in industrial processes and materials protection. Research on new quinazolones as antioxidant additives for lubricating oils exemplifies this application, with certain compounds showing high antioxidant activity (O. M. Habib et al., 2014).
Catalytic and Synthetic Applications
The use of related compounds in catalytic processes and chemical synthesis is also notable. Studies on the stereoinduced cyclization of acyloxyalkenes using iodosylbenzene via a tetrahydrofuran cation intermediate highlight innovative approaches to achieving high stereoselectivity in chemical synthesis (Morifumi Fujita et al., 2008).
properties
IUPAC Name |
oxolan-2-ylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-4-6-12(7-5-10)17(13,14)16-9-11-3-2-8-15-11/h4-7,11H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMKROMOVVBUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)
